N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide is a complex organic compound with a unique structure that includes a cyclohexene ring, a butanone moiety, and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide typically involves the condensation of 4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-one with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N’-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-one: A precursor in the synthesis of the target compound.
Benzohydrazide: A key reactant in the condensation reaction.
Ethyl N,S-bis(4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl)cysteinate: A structurally related compound with similar functional groups.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C20H28N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide |
InChI |
InChI=1S/C20H28N2O2/c1-14-9-8-12-20(3,4)18(14)17(23)13-15(2)21-22-19(24)16-10-6-5-7-11-16/h5-11,14-15,18,21H,12-13H2,1-4H3,(H,22,24) |
InChI Key |
VMCBOPPLRJUNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(C1C(=O)CC(C)NNC(=O)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.